
(3,4-Dihydroquinoxalin-1(2h)-ylmethylidene)propanedinitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((3,4-Dihydroquinoxalin-1(2H)-yl)methylene)malononitrile is an organic compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,4-Dihydroquinoxalin-1(2H)-yl)methylene)malononitrile typically involves the condensation of 3,4-dihydroquinoxalin-2(1H)-one with malononitrile. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-((3,4-Dihydroquinoxalin-1(2H)-yl)methylene)malononitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert the compound into different hydrogenated forms.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline-2,3-dione derivatives, while reduction can produce various hydrogenated quinoxaline compounds .
科学的研究の応用
2-((3,4-Dihydroquinoxalin-1(2H)-yl)methylene)malononitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: The compound has potential as a bioactive molecule, with studies exploring its effects on various biological pathways.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.
作用機序
The mechanism by which 2-((3,4-Dihydroquinoxalin-1(2H)-yl)methylene)malononitrile exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of various cellular pathways. Further research is needed to elucidate the exact molecular mechanisms involved .
類似化合物との比較
Similar Compounds
3,4-Dihydroquinoxalin-2(1H)-one: A precursor in the synthesis of 2-((3,4-Dihydroquinoxalin-1(2H)-yl)methylene)malononitrile.
Quinoxaline-2,3-dione: An oxidation product of the compound.
Hydrogenated Quinoxalines: Reduction products with varying degrees of hydrogenation.
Uniqueness
2-((3,4-Dihydroquinoxalin-1(2H)-yl)methylene)malononitrile is unique due to its specific structure, which allows for a wide range of chemical modifications. This versatility makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
6687-88-3 |
|---|---|
分子式 |
C12H10N4 |
分子量 |
210.23 g/mol |
IUPAC名 |
2-(3,4-dihydro-2H-quinoxalin-1-ylmethylidene)propanedinitrile |
InChI |
InChI=1S/C12H10N4/c13-7-10(8-14)9-16-6-5-15-11-3-1-2-4-12(11)16/h1-4,9,15H,5-6H2 |
InChIキー |
XXIPPLGEGYAZAI-UHFFFAOYSA-N |
正規SMILES |
C1CN(C2=CC=CC=C2N1)C=C(C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-Dihydrospiro[indene-2,2'-pyrrolidine]-5,6-diol](/img/structure/B11893870.png)

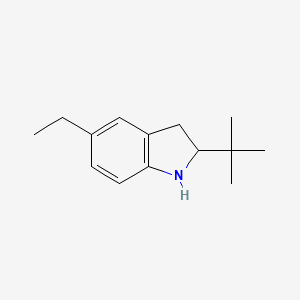

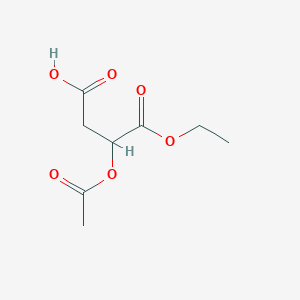
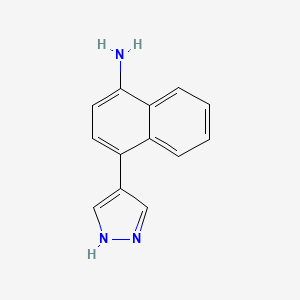


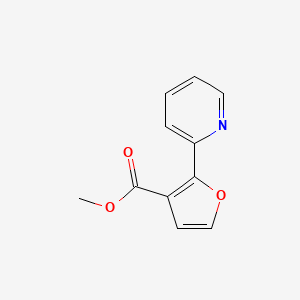
![4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B11893933.png)
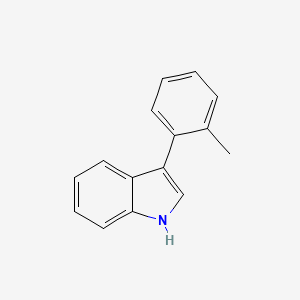
![2-Butyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11893937.png)


